CGI-17341
Overview
Description
Mechanism of Action
Target of Action
CGI-17341, also known as 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole or 2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole, is primarily targeted against Mycobacterium tuberculosis . It has shown potent activity against both drug-susceptible and multi-drug-resistant strains of this bacterium .
Mode of Action
This compound belongs to the 5-nitroimidazole class of antimicrobial agents . It exhibits its anti-tuberculosis activity by a mixed effect on genes responsive to cell wall inhibition (like isoniazid) and respiratory poisoning (like cyanide) . This dual mechanism of action allows this compound to effectively inhibit the growth of Mycobacterium tuberculosis.
Biochemical Pathways
Given its mode of action, it is likely that it interferes with the synthesis of the mycobacterial cell wall and disrupts the respiratory processes of the bacteria .
Pharmacokinetics
It is known to be an orally active compound , suggesting good bioavailability.
Result of Action
The result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth. It has been found to be effective against both drug-susceptible and multi-drug-resistant strains of this bacterium .
Biochemical Analysis
Biochemical Properties
CGI-17341 interacts with various enzymes and proteins in biochemical reactions. It is a pro-drug, which requires reductive activation of an aromatic nitro group before it becomes effective against TB bacteria . The nitroreductase enzyme deazaflavin-dependent nitroreductase reduces this compound with loss of the nitro group, generating reactive nitrogen species such as nitric oxide .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis at concentrations ranging from 0.1 to 0.3 micrograms . It has shown potent in vitro inhibition of Mycobacterium tuberculosis (Mtb), and also had activity in an acute mouse model .
Molecular Mechanism
The molecular mechanism of this compound involves the reduction of its nitro group to reactive radical species, which then react with cellular components such as DNA or protein . This process is catalyzed by the enzyme deazaflavin-dependent nitroreductase .
Dosage Effects in Animal Models
In animal models, this compound showed activity when given on day 12 post-infection, with doses of 20, 40 and 80 mg/kg resulting in average survival times of 31, 44 and 61 days, respectively, compared with 24 days for untreated controls .
Metabolic Pathways
It is known that this compound is a pro-drug that requires reductive activation, suggesting that it may be involved in redox reactions .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with its target enzymes .
Preparation Methods
The synthesis of CGI 17341 involves the preparation of nitroimidazooxazole derivatives. The synthetic route typically includes the nitration of imidazooxazole precursors followed by various chemical modifications to introduce the ethyl group at the 2-position . Industrial production methods for such compounds often involve large-scale nitration reactions under controlled conditions to ensure safety and yield.
Chemical Reactions Analysis
CGI 17341 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly affecting the ethyl group.
Substitution: Various substitution reactions can occur, especially at the nitro group and the ethyl group positions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CGI 17341 has been extensively studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis . Its ability to inhibit both drug-susceptible and multi-drug-resistant strains makes it a valuable compound in tuberculosis research. Additionally, its unique structure has spurred further research into developing more effective and less mutagenic analogs .
Comparison with Similar Compounds
CGI 17341 is part of the nitroimidazole class of compounds, which includes other notable compounds such as PA-824 and OPC-67683 . Compared to these compounds, CGI 17341 has shown potent activity but was discontinued due to its mutagenic properties . PA-824 and OPC-67683, on the other hand, have been further developed and show promise in treating tuberculosis with reduced mutagenicity .
Similar Compounds
OPC-67683: A nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis.
Metronidazole: A 5-nitroimidazole derivative used to treat anaerobic bacterial infections.
CGI 17341’s unique structure and potent activity make it a significant compound in antimicrobial research, despite its limitations.
Properties
IUPAC Name |
2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVVFWCBKEYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C=C(N=C2O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925944 | |
Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127692-13-1 | |
Record name | 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGI-17341 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole (CGI 17341) a promising antituberculosis compound?
A: CGI 17341 exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb) [, ]. It demonstrates superior in vitro activity compared to streptomycin, ciprofloxacin, norfloxacin, and the oxazolidinone DuP 721 []. Furthermore, CGI 17341 demonstrates promising in vivo activity in mice infected with Mtb, significantly increasing survival time in a dose-dependent manner [].
Q2: How does the structure of CGI 17341 relate to its activity against Mtb?
A: CGI 17341's structure is characterized as a nitroimidazo-oxazole [, ]. Research suggests that subtle structural variations within bicyclic nitroimidazoles significantly influence their activity against Mtb. For instance, Mtb mutants resistant to the nitroimidazo-oxazine PA-824, which differs slightly in its bicyclic structure, maintain sensitivity to CGI 17341 [, ]. This observation highlights the importance of specific structural features within this class of compounds for their anti-tubercular activity.
Q3: What are the potential advantages of CGI 17341 over existing tuberculosis treatments?
A: CGI 17341 demonstrates no cross-resistance with commonly used antitubercular drugs like isoniazid, rifampin, streptomycin, or ethambutol []. This is crucial in combating the rise of multi-drug-resistant tuberculosis. Additionally, its activity remains stable even with a lower pH, unlike ciprofloxacin and isoniazid, which could be beneficial in the acidic environment often encountered within Mtb-infected tissues [].
Q4: What are the next steps in the development of CGI 17341 as a potential tuberculosis treatment?
A: Further research is warranted to fully elucidate the mechanism of action of CGI 17341 and identify the specific proteins involved in its activation pathway [, ]. Additionally, detailed investigations into its pharmacokinetic properties, toxicity profile, and efficacy in different animal models are necessary to determine its suitability for clinical trials in humans. Investigating potential drug delivery systems could further optimize its efficacy and therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.